molecular formula C26H47N2O+ B1215978 Miramistin ion CAS No. 91481-38-8

Miramistin ion

货号: B1215978
CAS 编号: 91481-38-8
分子量: 403.7 g/mol
InChI 键: YEAYHNRJRKXWNV-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Reaction with Inorganic Matrices

Miramistin ion participates in ion-exchange reactions with layered inorganic materials, forming hybrid nanostructures. A key study demonstrated its intercalation into molybdenum disulfide (MoS₂) sheets via a two-step process :

  • Exfoliation of MoS₂ :

    LixMoS2+H2O(MoS2)x sheets+Li++OH\text{Li}_x\text{MoS}_2+\text{H}_2\text{O}\rightarrow (\text{MoS}_2)_x^-\text{ sheets}+\text{Li}^++\text{OH}^-
  • Cation Exchange with Miramistin :

    (MoS2)x+MR+MR MoS2 layered compound (\text{MoS}_2)_x^-+\text{MR}^+\rightarrow \text{MR MoS}_2\text{ layered compound }

Key Findings :

ParameterObservation
Bonding InteractionsDominated by CH···S (2.34–3.14 Å) and hydrophobic H···H contacts (2.20 Å).
Structural StabilityFolded conformation of MR preserved due to intramolecular CH···O/N bonds.
Layer Thickness18.7 Å (LC1) vs. 26.4 Å (LC2), depending on MR packing density.

Interaction with Organic Compounds

This compound facilitates supramolecular assemblies with phenolic compounds like quercetin. In silica nanocomposite synthesis, MR templates mesoporous silica nanocontainers (MSNs) while stabilizing quercetin :

Reaction Pathway :

  • Tautomerization of Quercetin :
    Acidic conditions induce keto-enol tautomerism, shifting UV absorption from 375 nm to 320 nm.

  • Co-condensation with Silica :

    MR++Quercetin+TEOSMR Quercetin SiO2 nanocomposite\text{MR}^++\text{Quercetin}+\text{TEOS}\rightarrow \text{MR Quercetin SiO}_2\text{ nanocomposite}

Spectroscopic Evidence :

  • FTIR : Peaks at 1650 cm⁻¹ (C=O) and 2900 cm⁻¹ (C–H) confirm MR incorporation.

  • UV-Vis : Hypsochromic shift indicates quercetin deprotonation and MR-quercetin π-π stacking.

Stability Data :

ConditionStability Outcome
pH < 7Stable; cationic form predominates.
pH > 9Partial degradation via Hoffmann elimination.
Temperature > 100°CDecomposition into tertiary amines .

Redox Behavior

This compound’s alkyl chain is susceptible to oxidation. Computational modeling predicts radical formation at the C14 position under oxidative stress :

MR++O2MR OOH+ hydroperoxide \text{MR}^++\text{O}_2\rightarrow \text{MR OOH}^+\text{ hydroperoxide }

Experimental Insights :

  • EPR Spectroscopy : Detected carbon-centered radicals in irradiated MR solutions.

  • Antioxidant Role : MR mitigates lipid peroxidation in microbial membranes at ≤1 mM .

Supramolecular Interactions

Crystallographic analysis reveals a network of noncovalent bonds stabilizing MR’s solid-state structure :

Interaction Types and Energies :

Interaction TypeBond Distance (Å)Energy (kJ/mol)Role in Packing
C–H···O2.39-12.4Intra-molecular stability
C–H···π2.58-8.7Inter-molecular alignment
Hydrophobic (H···H)2.20-6.2Layer cohesion

Biological Reactivity

This compound disrupts microbial membranes via electrostatic and hydrophobic interactions :

  • Membrane Adsorption :

    MR++PhospholipidMR Phospholipid complex\text{MR}^++\text{Phospholipid}^-\rightarrow \text{MR Phospholipid complex}
  • Membrane Disintegration :
    Leakage of K⁺ and ATP observed within 5 minutes at 2 µg/mL .

Antimicrobial Efficacy :

PathogenMIC (µg/mL)Mechanism
S. aureus1.4Membrane lysis + enzyme inhibition.
C. albicans0.8Ergosterol binding + oxidative stress

科学研究应用

Antimicrobial Properties

Miramistin ion exhibits significant antimicrobial activity against a wide range of pathogens, including bacteria, fungi, viruses, and protozoa. Its mechanism of action primarily involves disrupting the cell membrane of microorganisms, leading to cell death.

Case Study: Efficacy Against Bacterial Strains

A study demonstrated that this compound is effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's unique amphiphilic structure allows it to penetrate cell membranes more effectively than many similar agents, resulting in lower toxicity profiles compared to alternatives like chlorhexidine or benzalkonium chloride .

Pathogen Miramistin Efficacy Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Candida spp.Fungicidal

Medical Applications

This compound is widely utilized in medical settings for its antiseptic properties. It is employed in wound care, surgical procedures, and the treatment of infections.

Wound Healing

Research indicates that Miramistin can promote wound healing by reducing microbial load and enhancing tissue regeneration. Its application has been shown to significantly decrease the healing time for various types of wounds .

Surgical Use

In surgical settings, Miramistin is used as a preoperative antiseptic to minimize the risk of infection. A comparative study highlighted its effectiveness in reducing postoperative infections when used as a skin disinfectant prior to surgery .

Industrial Applications

This compound's antimicrobial properties extend to industrial applications, particularly in the development of antimicrobial coatings and materials used in medical devices.

Antimicrobial Coatings

Miramistin has been incorporated into coatings for prosthetics and other medical devices to prevent biofilm formation and subsequent infections. Studies have shown that surfaces treated with Miramistin exhibit significant reductions in microbial colonization .

Research Applications

This compound serves as a model compound in various scientific studies aimed at understanding quaternary ammonium compounds' interactions with substrates.

Bioluminescence Inhibition Studies

Research utilizing luminescent bacteria has shown that Miramistin inhibits bioluminescence, which can be quantitatively analyzed to determine binding constants and interaction dynamics with proteins such as bovine serum albumin .

Study Focus Findings Reference
Bioluminescence InhibitionEC50 values vary with pH; significant inhibition observed
Binding ParametersEstablished association constants with proteins

生物活性

Miramistin ion, a cationic surfactant and antiseptic, has garnered significant attention due to its broad antimicrobial spectrum and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and clinical implications.

1. Antimicrobial Properties

This compound exhibits potent activity against a variety of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecium.
  • Fungi : Demonstrates antifungal effects, particularly against Candida albicans.
  • Viruses : Active against several viral strains.
  • Protozoa : Exhibits efficacy in protozoan infections.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.04 mg/mL
Pseudomonas aeruginosa0.5 mg/mL
Escherichia coli0.1 mg/mL
Enterococcus faecium0.1 mg/mL
Candida albicans0.05 mg/mL

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The cationic nature allows it to interact with negatively charged components of the microbial membrane, facilitating the entry of the compound into the cell.

  • Cell Membrane Disruption : this compound disrupts phospholipid bilayers, causing permeability changes that lead to leakage of cellular contents.
  • Protein Interference : Research indicates that protein presence (e.g., bovine serum albumin) can affect the efficacy of Miramistin, suggesting that its antimicrobial activity may be reduced in protein-rich environments .

3. Clinical Applications

This compound is widely used in clinical settings for:

  • Wound Healing : Studies indicate that it promotes wound healing by reducing infection rates and enhancing tissue regeneration.
  • Oral Hygiene : Utilized in mouthwashes for its antibacterial properties against oral pathogens.
  • Surgical Disinfection : Employed as a disinfectant for surgical sites to prevent postoperative infections.

Case Study: Efficacy in Wound Treatment

A clinical study evaluated the effectiveness of Miramistin in treating infected wounds compared to traditional antiseptics. Patients treated with Miramistin showed a significant reduction in infection rates and improved healing times compared to those receiving standard care.

4. Comparative Studies

Miramistin's efficacy has been compared with other antiseptics like chlorhexidine and povidone-iodine. A study found that Miramistin demonstrated superior antimicrobial activity in vitro under specific conditions, particularly against biofilms formed by bacteria.

Table 2: Comparative Efficacy of Antiseptics

AntisepticEfficacy Against BiofilmsReference
MiramistinHigh
ChlorhexidineModerate
Povidone-IodineLow

5. Safety and Biocompatibility

Miramistin is generally well-tolerated with minimal adverse effects reported. Its biocompatibility makes it suitable for use in sensitive applications such as wound care and oral hygiene.

6. Conclusion

This compound is a versatile antimicrobial agent with significant biological activity against a wide range of pathogens. Its mechanisms of action involve membrane disruption and protein interaction, which contribute to its effectiveness in clinical applications such as wound healing and disinfection. Ongoing research continues to explore its full potential and optimize its use in various medical fields.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to investigate the antimicrobial mechanisms of Miramistin ion against multidrug-resistant pathogens?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Determine MIC values using broth microdilution for bacterial (e.g., Staphylococci, Pseudomonas aeruginosa) and fungal strains (e.g., Candida, Aspergillus). Miramistin exhibits MIC ranges of 1.56–25 mg/L for antifungal activity and 100 mg/L for broad-spectrum bactericidal effects .
  • Membrane Disruption Studies : Use fluorescent probes (e.g., propidium iodide) to assess membrane permeability. Miramistin binds to negatively charged phospholipids, disrupting microbial membranes and causing cytoplasmic leakage .
  • Time-Kill Kinetic Assays : Evaluate concentration-dependent killing (e.g., 15-minute exposure for Candida eradication) .

Q. How can researchers assess the cytotoxicity and systemic toxicity of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Test murine fibroblasts and human keratinocytes at concentrations >8×10⁻⁴ g/L; compare with cetylpyridinium chloride and chlorhexidine .
  • Acute/Chronic Toxicity :
  • Oral LD₅₀: 1200 mg/kg (rats), 1000 mg/kg (mice) .
  • Subcutaneous LD₅₀: 670 mg/kg (rats), 628 mg/kg (mice) .
  • Mucosal and Dermal Safety : Apply 0.1–10 g/L solutions to rabbit eyes or guinea pig skin for 40 days; monitor irritation and histopathological changes .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound's efficacy in disrupting microbial biofilms?

  • Methodological Answer :

  • Biofilm Assays : Use microtiter plate models with Staphylococcus epidermidis or Candida albicans. Miramistin inhibits biofilm formation at 1–10 mg/L .
  • Confocal Microscopy/SEM : Visualize biofilm architecture post-treatment to confirm structural disintegration .
  • Comparative Studies : Benchmark against dioxidine or silver nanoparticles (e.g., Argumistin®) for synergistic effects .

Q. What approaches are used to study the immunomodulatory effects of this compound in infection models?

  • Methodological Answer :

  • Phagocytosis Assays : Quantify neutrophil granulocyte activity in urethroprostatitis models; Miramistin enhances phagocytosis at 0.001% concentration .
  • Enzyme Activity Profiling : Measure lactate dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase (G6PD) levels in purulent wound models to assess immunostimulation .

Q. How can the antiviral activity of this compound be systematically tested against emerging viruses like coronaviruses?

  • Methodological Answer :

  • In Vitro Viral Inhibition : Use plaque reduction assays with Influenza A, coronaviruses, or adenoviruses. Historical data show Miramistin reduces viral load at non-toxic concentrations .
  • Cell Viability Post-Treatment : Combine antiviral testing with cytotoxicity assays (e.g., McCoy cell lines) to establish therapeutic indices .

Q. What methodologies enable the analysis of this compound's sustained-release kinetics from polymer-based delivery systems?

  • Methodological Answer :

  • HPLC Quantification : Track Miramistin release from phosphate-cellulose hydrogels. Release occurs in two phases: rapid diffusion (15–30 minutes) followed by slow electrostatic-driven release (54.4% over 24 hours) .
  • In Vitro Wound Models : Simulate physiological conditions to correlate release rates with antimicrobial efficacy .

Q. Research Gaps and Future Directions

Q. What key research gaps exist in the global validation of this compound's clinical potential beyond former Soviet regions?

  • Critical Analysis :

  • Limited comparative studies with Western antimicrobial agents (e.g., chlorhexidine) due to historical research fragmentation .
  • Need for standardized protocols to assess resistance development, particularly for CRE and VRE pathogens .
  • Urgency for large-scale clinical trials to validate immunomodulatory claims and optimize dosing .

Q. How can the Galleria mellonella model be optimized to study this compound's in vivo efficacy against fungal and bacterial pathogens?

  • Methodological Answer :

  • Infection Timing : Inject Miramistin 1–24 hours post-infection with C. albicans or A. fumigatus .
  • Dose-Response Curves : Test 16–1000 mg/kg doses; survival rates >50% indicate protective efficacy .
  • Toxicity Thresholds : Define maximum tolerated concentrations (up to 32,000 mg/L in topical applications) .

属性

IUPAC Name

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYHNRJRKXWNV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91481-38-8
Record name Miramistin ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091481388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRAMISTIN ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S6VPY15U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miramistin ion
Reactant of Route 2
Reactant of Route 2
Miramistin ion
Reactant of Route 3
Reactant of Route 3
Miramistin ion
Reactant of Route 4
Reactant of Route 4
Miramistin ion
Reactant of Route 5
Reactant of Route 5
Miramistin ion
Reactant of Route 6
Reactant of Route 6
Miramistin ion

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。